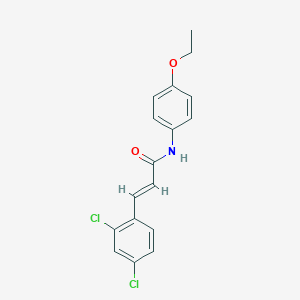![molecular formula C27H26N2O4S B333683 ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333683.png)
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction, often using sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
Aplicaciones Científicas De Investigación
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: Due to its unique structure, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate: Another compound with a similar quinoline structure but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a quinoline core that exhibit different biological activities.
Uniqueness
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a quinoline moiety, a thiophene ring, and an ester group
Propiedades
Fórmula molecular |
C27H26N2O4S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
ethyl 4-ethyl-2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-19-16(3)34-26(24(19)27(31)33-6-2)29-25(30)21-15-23(17-11-13-18(32-4)14-12-17)28-22-10-8-7-9-20(21)22/h7-15H,5-6H2,1-4H3,(H,29,30) |
Clave InChI |
WWHODBDRQMXHKA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333601.png)
![methyl 2-chloro-5-[[(Z)-[1-(3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]benzoate](/img/structure/B333602.png)

![(5Z)-5-[(4-bromoanilino)methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B333606.png)
![6-Tert-pentyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B333607.png)

![N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B333609.png)

![2-(5-Chloro-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B333614.png)

![3,3-DIMETHYL-10-PROPIONYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B333616.png)
![2-bromo-4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-methoxyphenyl propionate](/img/structure/B333618.png)
![2-{1-[11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B333626.png)
